Cas no 858227-11-9 (Methyl 6-methyl-1H-indazole-3-carboxylate)

Methyl 6-methyl-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 6-position and a carboxylate ester at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The ester functionality enhances reactivity, facilitating further derivatization, while the methyl substitution can influence electronic and steric properties. Its stability under standard conditions and compatibility with common synthetic methodologies contribute to its utility in medicinal chemistry research. The compound is typically handled under controlled conditions due to its potential sensitivity to moisture and strong acids or bases.
Methyl 6-methyl-1H-indazole-3-carboxylate structure
858227-11-9 structure
Product name:Methyl 6-methyl-1H-indazole-3-carboxylate
CAS No:858227-11-9
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD09880084
CID:1841425
PubChem ID:24729526

Methyl 6-methyl-1H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 6-METHYL-3-INDAZOLECARBOXYLIC ACID METHYL ESTER
    • Methyl 6-methyl-1H-indazole-3-carboxylate
    • 6-Methyl-1H-indazole-3-carboxylic acid methyl ester
    • Methyl 6-methyl-2H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylic acid, 6-methyl-, methyl ester
    • FCH875269
    • AK157218
    • AX8291341
    • X3756
    • 3-Indazolecarboxylic acid, 6-methyl-, methyl ester (5CI)
    • Methyl 6-methyl-1H-indazole-3-carboxylate (ACI)
    • SCHEMBL12788089
    • SB39086
    • SY347285
    • CS-0197461
    • 858227-11-9
    • AKOS006312368
    • MFCD09880084
    • AS-67260
    • D93569
    • DTXSID60646847
    • MDL: MFCD09880084
    • Inchi: 1S/C10H10N2O2/c1-6-3-4-7-8(5-6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
    • InChI Key: YIQFEMFPDHBRKF-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(C)=CC=2)NN=1)OC

Computed Properties

  • Exact Mass: 190.074
  • Monoisotopic Mass: 190.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 2.1

Methyl 6-methyl-1H-indazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M779655-50mg
Methyl 6-methyl-1H-indazole-3-carboxylate
858227-11-9
50mg
$ 95.00 2022-06-02
Chemenu
CM150719-250mg
6-Methyl-1H-indazole-3-carboxylic acid methyl ester
858227-11-9 95%
250mg
$*** 2023-03-31
eNovation Chemicals LLC
Y1009322-500mg
6-Methyl-1H-indazole-3-carboxylic acid methyl ester
858227-11-9 95%
500mg
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eNovation Chemicals LLC
Y1009322-100mg
6-Methyl-1H-indazole-3-carboxylic acid methyl ester
858227-11-9 95%
100mg
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eNovation Chemicals LLC
D268212-5g
6-Methyl-1H-indazole-3-carboxylic acid methyl ester
858227-11-9 96%
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abcr
AB402627-50 mg
6-Methyl-1H-indazole-3-carboxylic acid methyl ester; .
858227-11-9
50 mg
€280.70 2023-07-19
abcr
AB402627-100 mg
6-Methyl-1H-indazole-3-carboxylic acid methyl ester; .
858227-11-9
100 mg
€335.10 2023-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0463-50mg
6-Methyl-1H-indazole-3-carboxylic acid methyl ester
858227-11-9 96%
50mg
1110.94CNY 2021-05-08
eNovation Chemicals LLC
Y1009322-50mg
6-Methyl-1H-indazole-3-carboxylic acid methyl ester
858227-11-9 95%
50mg
$195 2025-02-20
Ambeed
A708889-1g
Methyl 6-methyl-1H-indazole-3-carboxylate
858227-11-9 98%
1g
$415.0 2024-04-17

Methyl 6-methyl-1H-indazole-3-carboxylate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  > 1 min, rt
1.2 Reagents: Triethylamine Solvents: Methanol ,  Toluene ;  overnight, 1 bar, 70 °C
Reference
Synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles
Buchstaller, Hans-Peter; et al, Synthesis, 2011, (19), 3089-3098

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  1 h, rt
2.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  > 1 min, rt
2.2 Reagents: Triethylamine Solvents: Methanol ,  Toluene ;  overnight, 1 bar, 70 °C
Reference
Synthesis of 3-indazolecarboxylic esters and amides via Pd-catalyzed carbonylation of 3-iodoindazoles
Buchstaller, Hans-Peter; et al, Synthesis, 2011, (19), 3089-3098

Methyl 6-methyl-1H-indazole-3-carboxylate Raw materials

Methyl 6-methyl-1H-indazole-3-carboxylate Preparation Products

Methyl 6-methyl-1H-indazole-3-carboxylate Related Literature

Additional information on Methyl 6-methyl-1H-indazole-3-carboxylate

Methyl 6-methyl-1H-indazole-3-carboxylate (CAS No. 858227-11-9): A Comprehensive Overview

Methyl 6-methyl-1H-indazole-3-carboxylate (CAS No. 858227-11-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its indazole core and ester functionality, serves as a versatile intermediate in the synthesis of various biologically active molecules. The CAS No. 858227-11-9 identifier ensures precise classification and tracking within chemical databases, facilitating its use in both academic and industrial research settings.

The indazole moiety is a fused heterocyclic system comprising a benzene ring and a pyrrole ring, which is known for its broad spectrum of biological activities. In particular, derivatives of indazole have been extensively studied for their potential applications in medicinal chemistry, including the development of antimicrobial, antiviral, and anticancer agents. The presence of a methyl group at the 6-position and an ester group at the 3-position in Methyl 6-methyl-1H-indazole-3-carboxylate enhances its reactivity and makes it a valuable building block for further functionalization.

Recent advancements in synthetic methodologies have enabled the efficient preparation of Methyl 6-methyl-1H-indazole-3-carboxylate, making it more accessible for large-scale applications. One such method involves the condensation of acetanilide with glyoxal under acidic conditions, followed by cyclization to form the indazole core. This approach has been optimized to yield high purity and yield, ensuring its suitability for pharmaceutical research.

The ester functionality of Methyl 6-methyl-1H-indazole-3-carboxylate allows for further derivatization through hydrolysis or transesterification reactions, providing access to a range of analogs with tailored biological properties. For instance, hydrolysis of the ester group yields the corresponding carboxylic acid derivative, which can be further modified to explore different pharmacophoric elements. Such modifications are crucial in drug discovery pipelines, where subtle changes in molecular structure can significantly impact biological activity.

In the realm of medicinal chemistry, Methyl 6-methyl-1H-indazole-3-carboxylate has been utilized as a key intermediate in the synthesis of novel therapeutic agents. Notably, researchers have explored its potential in developing inhibitors targeting specific enzymes involved in disease pathways. For example, derivatives of this compound have shown promise in inhibiting kinases associated with cancer progression. The ability to modify both the indazole core and the ester group allows for the creation of molecules with enhanced selectivity and potency.

The structural features of Methyl 6-methyl-1H-indazole-3-carboxylate also make it an attractive candidate for computational studies aimed at understanding molecular interactions. Through molecular docking simulations, researchers can predict how this compound might bind to biological targets such as enzymes or receptors. These virtual screening approaches have accelerated the drug discovery process by identifying lead compounds with high binding affinity before experimental validation.

Furthermore, the growing interest in green chemistry has prompted investigations into sustainable synthetic routes for Methyl 6-methyl-1H-indazole-3-carboxylate. Catalytic methods employing transition metals have been explored to minimize waste and improve efficiency. Such eco-friendly approaches align with global efforts to reduce the environmental impact of chemical synthesis while maintaining high standards of product quality.

The versatility of Methyl 6-methyl-1H-indazole-3-carboxylate extends beyond pharmaceutical applications; it has also found utility in materials science and agrochemical research. Its ability to serve as a precursor for various functionalized compounds makes it a valuable asset in designing novel materials with specific properties. For instance, derivatives incorporating photoreactive groups derived from this indazole scaffold have been used to develop advanced polymers with applications in optoelectronics.

In conclusion, Methyl 6-methyl-1H-indazole-3-carboxylate (CAS No. 858227-11-9) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutics and materials. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, this compound is poised to play an even more significant role in future scientific advancements.

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Amadis Chemical Company Limited
(CAS:858227-11-9)Methyl 6-methyl-1H-indazole-3-carboxylate
A941180
Purity:99%/99%
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Price ($):150.0/374.0